molecular formula C21H19NO2S B14792289 1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]

1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]

Cat. No.: B14792289
M. Wt: 349.4 g/mol
InChI Key: OOLWSLGEGKZCCK-UHFFFAOYSA-N
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Description

1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of benzothiophene and benzofuran intermediates, followed by their coupling and subsequent cyclization to form the spiro structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anti-tumor and anti-inflammatory effects.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4’-piperidine] involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound

Properties

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

1-benzothiophen-2-yl(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-yl)methanone

InChI

InChI=1S/C21H19NO2S/c23-20(19-13-15-5-2-4-8-18(15)25-19)22-11-9-21(10-12-22)17-7-3-1-6-16(17)14-24-21/h1-8,13H,9-12,14H2

InChI Key

OOLWSLGEGKZCCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)C(=O)C4=CC5=CC=CC=C5S4

Origin of Product

United States

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